Tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate

Asymmetric synthesis Chiral pool building block Podophyllotoxin

Tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate (CAS 1431365-04-6) is a chiral, non-racemic trans-aziridine-2-carboxylate building block containing a strained three-membered N-heterocycle, a tert-butyl ester at C2, and a 4-bromophenyl substituent at C3. The (2S,3R) absolute configuration dictates the stereochemical outcome of ring-opening and cross-coupling reactions, making this single enantiomer a critical intermediate for the asymmetric construction of β-aryl amino acids, complex amines, and bioactive lignan scaffolds.

Molecular Formula C13H16BrNO2
Molecular Weight 298.18 g/mol
Cat. No. B12782779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate
Molecular FormulaC13H16BrNO2
Molecular Weight298.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-4-6-9(14)7-5-8/h4-7,10-11,15H,1-3H3/t10-,11-/m0/s1
InChIKeyGRXWSFQIYGHTOU-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate: A Chiral, Densely Functionalized Aziridine for Asymmetric Synthesis & Medicinal Chemistry


Tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate (CAS 1431365-04-6) is a chiral, non-racemic trans-aziridine-2-carboxylate building block containing a strained three-membered N-heterocycle, a tert-butyl ester at C2, and a 4-bromophenyl substituent at C3 . The (2S,3R) absolute configuration dictates the stereochemical outcome of ring-opening and cross-coupling reactions, making this single enantiomer a critical intermediate for the asymmetric construction of β-aryl amino acids, complex amines, and bioactive lignan scaffolds [1].

Why Generic Aziridine-2-carboxylates Cannot Replace Tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate


Aziridine-2-carboxylates are not interchangeable commodities. The unsubstituted parent ring (tert-butyl aziridine-2-carboxylate) lacks both the aryl handle for cross-coupling and the C3 stereocenter required for diastereoselective transformations [1]. The 3-phenyl analog cannot participate in palladium-catalyzed Suzuki-Miyaura couplings that enable late-stage diversification. Among the four possible stereoisomers of the 3-(4-bromophenyl) scaffold, only the (2S,3R)-trans configuration provides the specific spatial orientation required for applications such as the enantioselective synthesis of (−)-podophyllotoxin [2]. Using an incorrect diastereomer or racemic mixture leads to opposite or eroded enantioselectivity in downstream products, directly compromising synthetic efficiency and pharmacological relevance.

Quantitative Differentiation Evidence for Tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate


Stereochemical Identity: (2S,3R) Absolute Configuration vs. (2R,3R) Diastereomer

The (2S,3R)-trans configuration of the target compound is essential for the enantioselective formal synthesis of (−)-podophyllotoxin. In the reported synthetic route, (2S,3R)-3-arylaziridine-2-carboxylate served as the sole chiral starting material; the absolute configuration at C2 and C3 directly established the stereochemistry of the final tetracyclic lignan scaffold [1]. The cis-diastereomer, tert-butyl (2R,3R)-3-(4-bromophenyl)aziridine-2-carboxylate, would produce the incorrect relative stereochemistry and cannot be used interchangeably. Organic Syntheses protocols for the related (2R,3R)-ethyl ester analog report an optical purity of 99% ee for the crystallized product, demonstrating the feasibility of obtaining highly enantioenriched trans-aziridine-2-carboxylates [2].

Asymmetric synthesis Chiral pool building block Podophyllotoxin

4-Bromophenyl Substituent Enables Pd-Catalyzed Cross-Coupling Diversification

The 4-bromophenyl group serves as a synthetic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling late-stage installation of diverse aryl and heteroaryl groups. In contrast, the unsubstituted phenyl analog (tert-butyl 3-phenylaziridine-2-carboxylate, CAS 925253-03-8) lacks a halogen leaving group and cannot undergo direct cross-coupling . A published Pd-catalyzed enantiospecific ring-opening Suzuki-Miyaura arylation of aziridine-2-carboxylates demonstrates that the bromide substituent is essential for regioselective C–C bond formation, providing enantioenriched β2-aryl amino acids [2]. The methodology has been validated on gram scale for the (2R,3R)-ethyl ester 4-bromophenyl aziridine (99% ee after crystallization), underscoring the preparative utility of the brominated scaffold [3].

Suzuki-Miyaura coupling Late-stage functionalization β-Aryl amino acids

Distinct Lipophilicity (LogP) Driven by Bromine Substitution

The 4-bromophenyl substituent significantly increases molecular lipophilicity compared to the parent 3-phenyl aziridine. The target compound has a predicted LogP of 3.08 , whereas the 3-phenyl analog (C13H17NO2, MW 219.28) has a lower LogP. This elevated LogP is a critical parameter for membrane permeability and for favorable interactions with hydrophobic enzyme pockets, as demonstrated by studies of cis-configured aziridine-2-carboxylates where N-alkyl substituents with higher lipophilicity enhanced binding to the S2 pocket of cathepsin D, yielding Ki values near or below 1 μM [1].

Lipophilicity LogP Physicochemical property

Covalent Warhead Reactivity: Class-Level Irreversible Inhibition Potential

Aziridine-2-carboxylates bearing a free NH group are established pseudo-irreversible inhibitors of aspartic acid and cysteine proteases, with the strained aziridine ring acting as a covalent warhead [1][2]. In a systematic study of 52 cis-configured 1-alkyl-3-phenylaziridine-2-carboxylates, the most active compounds exhibited second-order inactivation rate constants (k2nd) of 500–900 × 10³ M⁻¹ min⁻¹ and Ki values below 1 μM against cathepsin D [1]. The target compound, (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate, contains the identical electrophilic aziridine warhead and a free NH (when deprotected), predicting comparable covalent inhibition kinetics. This places the compound in a distinct functional class relative to simple aziridine-2-carboxylate esters that lack the aryl substituent necessary for productive occupancy of the S2 hydrophobic pocket.

Covalent inhibitor Aziridine warhead Protease inhibition

Commercial Purity Benchmarking: 98% vs. 95% Industry Standard

The target compound is commercially available with a certified purity of 98% (NLT 98% per MolCore; 98% per Fluorochem) . This exceeds the typical 95% purity specification frequently cited for generic aziridine-2-carboxylate research compounds and for the (2R,3R) diastereomer (CAS 1431365-58-0) from alternative suppliers . Higher purity reduces the need for additional purification steps before use in stereoselective synthesis or biological assays, directly lowering procurement and labor costs.

Purity Quality control Procurement specification

High-Impact Application Scenarios for Tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate


Enantioselective Total Synthesis of Aryltetralin Lignan Natural Products

The (2S,3R) configuration directly matches the stereochemical requirements for the formal synthesis of (−)-podophyllotoxin and related aryltetralin lactones. Researchers pursuing anticancer lignan scaffolds can use this building block as a chirality source, achieving 42% overall yield over 10 steps, with the aziridine's regio- and diastereoselective ring opening serving as the key stereodetermining transformation [1].

Modular Library Synthesis of Enantioenriched β2-Aryl Amino Acids via Suzuki-Miyaura Diversification

The 4-bromophenyl substituent enables Pd-catalyzed enantiospecific ring-opening Suzuki-Miyaura arylation [2]. This allows medicinal chemistry teams to generate diverse libraries of β2-aryl amino acids from a single chiral aziridine precursor, exploring SAR around the aryl ring while preserving stereochemical integrity at the amino acid α- and β-positions.

Covalent Protease Inhibitor Lead Generation

As a member of the aziridine-2-carboxylate class with demonstrated pseudo-irreversible inhibition of aspartic acid proteases (cathepsin D Ki < 1 μM, k2nd up to 900 × 10³ M⁻¹ min⁻¹) [3], this compound can serve as a starting scaffold for covalent inhibitor programs targeting parasitic, fungal, or mammalian aspartic proteases, where the bromophenyl group provides initial affinity for the S2 lipophilic pocket.

Asymmetric Synthesis of Quaternary Amino Acids and Chiral Amines

The strain energy of the aziridine ring (26–27 kcal/mol) combined with the ester activating group enables regioselective ring opening with a wide range of nucleophiles [4]. The (2S,3R) stereochemistry ensures that the resulting ring-opened products—such as β-hydroxy-α-amino acids, α,β-diamino acids, and β-azido amines—are obtained in enantioenriched form with predictable absolute configuration.

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